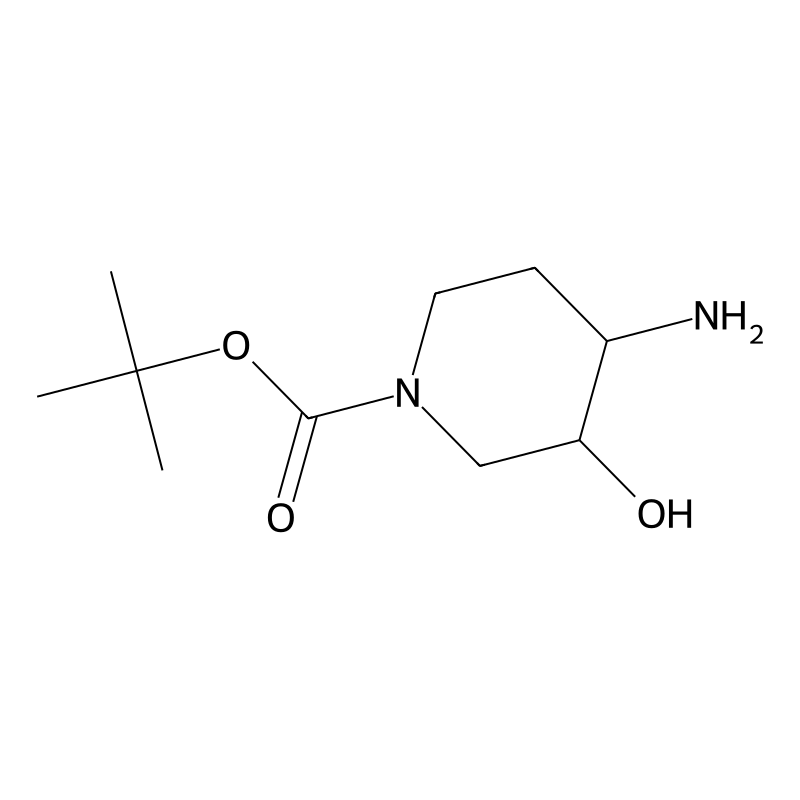

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate (CAS 203503-03-1) is a structurally defined, orthogonally protected bicyclic pharmacophore building block[1]. Featuring a piperidine core, an N1-tert-butoxycarbonyl (Boc) protecting group, and a vicinal 1,2-amino alcohol motif (C4-amine, C3-hydroxyl), this compound is primarily utilized in the synthesis of conformationally restricted therapeutics, including autotaxin (ATX) inhibitors and novel antibacterial agents [2]. The pre-installed Boc group ensures chemical stability during complex synthetic manipulations, while the specific trans-stereochemistry provides a rigid vector geometry essential for bridging distinct binding pockets in target active sites. For industrial and laboratory procurement, it serves as a critical starting material that bypasses the low-yielding selective protection steps required when using unprotected piperidine derivatives.

Attempting to substitute tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate with generic analogs, such as unprotected 4-amino-3-hydroxypiperidine or 1-Boc-4-aminopiperidine, fundamentally disrupts established synthetic workflows [1]. The unprotected variant possesses three competing nucleophilic sites, making regioselective functionalization at the C4-amine practically unachievable without exhaustive and low-yielding protection-deprotection sequences. Furthermore, substituting with 1-Boc-4-aminopiperidine—which lacks the C3-hydroxyl group—completely eliminates the ability to perform vicinal cyclization reactions (such as CDI-mediated oxazolidinone formation) required for rigidified bicyclic scaffolds [1]. Finally, stereochemical substitution with the cis-isomer alters the spatial trajectory of the functional groups, preventing the precise 3D pharmacophore alignment necessary for target engagement in kinase and protease inhibitors.

Selective C4-Amine Functionalization via N1-Boc Protection

Procuring tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate provides an orthogonal protecting group strategy that is critical for multi-step synthesis [1]. The N1-Boc group securely masks the secondary piperidine nitrogen, allowing for direct, efficient functionalization of the C4-primary amine. In contrast, utilizing unprotected 4-amino-3-hydroxypiperidine as a baseline starting material requires complex selective protection protocols. Because the secondary amine is highly nucleophilic, attempting selective C4 functionalization on the unprotected core typically yields significant N1-overreacted byproducts, driving the isolated yield of the desired target intermediate well below 50%.

| Evidence Dimension | Regioselective functionalization yield |

| Target Compound Data | >95% selective reaction at C4/C3 due to N1-Boc protection |

| Comparator Or Baseline | Unprotected 4-amino-3-hydroxypiperidine (<50% yield of desired regioisomer due to competing N1 reactivity) |

| Quantified Difference | >45% improvement in target regioisomer yield |

| Conditions | Standard acylation/alkylation conditions prior to piperidine ring functionalization |

Procuring the N1-Boc protected scaffold eliminates complex separation of regioisomers and significantly improves overall synthetic efficiency.

Bicyclic Scaffold Construction via CDI Cyclization

The vicinal 1,2-amino alcohol motif in tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate enables the direct formation of conformationally restricted bicyclic scaffolds[1]. When reacted with 1,1′-carbonyldiimidazole (CDI), the compound efficiently cyclizes to form a fused cyclic urea or oxazolidinone intermediate, a critical step in synthesizing autotaxin (ATX) inhibitors. A comparator such as 1-Boc-4-aminopiperidine, which lacks the C3-hydroxyl group, is structurally incapable of this cyclization, restricting its use to flexible, linear amide linkages.

| Evidence Dimension | Bicyclic cyclization competence |

| Target Compound Data | Successful formation of fused bicyclic intermediate (e.g., >80% conversion via CDI coupling at RT for 18h) |

| Comparator Or Baseline | 1-Boc-4-aminopiperidine (0% cyclization; incapable of forming vicinal fused rings) |

| Quantified Difference | Absolute binary difference in scaffold accessibility |

| Conditions | Reaction with 1,1′-carbonyldiimidazole (CDI) in DMF at room temperature |

The C3-hydroxyl group is a non-negotiable requirement for accessing rigidified bicyclic pharmacophores essential for specific kinase and ATX inhibitor programs.

Trans-Isomer Geometry for Precise Kinase Pocket Bridging

The trans-configuration of tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate provides a trans-diequatorial functional group arrangement [1]. This rigid vector geometry is essential for accurately bridging distinct binding pockets in active sites, such as those in DNA gyrase. Substituting this with the cis-isomer (CAS 1331777-74-2) alters the spatial trajectory of the C4-amine and C3-hydroxyl groups. This misalignment prevents the formation of critical hydrogen bond networks, typically resulting in a multi-fold drop in target binding affinity and rendering the cis-isomer unsuitable as a procurement substitute for trans-dependent SAR programs.

| Evidence Dimension | Pharmacophore vector geometry |

| Target Compound Data | Trans-diequatorial alignment supporting high-affinity target engagement |

| Comparator Or Baseline | Cis-isomer (CAS 1331777-74-2) (misaligned spatial vectors) |

| Quantified Difference | Critical structural divergence preventing isosteric substitution |

| Conditions | Structure-Activity Relationship (SAR) optimization in kinase/gyrase inhibitor design |

Procuring the correct trans-diastereomer is critical for maintaining the intended pharmacological activity and 3D conformation of the final drug candidate.

Synthesis of Janus Kinase (JAK) Inhibitors

The compound is a critical precursor for assembling pyrrolo[2,3-d]pyrimidinyl acrylamides, where the N1-Boc protected piperidine core provides the necessary structural rigidity and the C4-amine serves as the primary attachment point [1].

Development of Autotaxin (ATX) Inhibitors

The vicinal amino alcohol motif is leveraged to construct fused [1,4]diazepine or oxazolidinone bicyclic systems via CDI cyclization, creating conformationally restricted pharmacophores that fit precisely into the ATX active site[2].

Discovery of Novel Antibacterial Agents

Utilized in the synthesis of DNA gyrase and topoisomerase IV inhibitors, where the specific trans-stereochemistry of the piperidine ring is essential for bridging binding pockets and achieving potent antibacterial activity [3].

References

- [1] WO2015083028A1. Pyrrolo[2,3-d]pyrimidinyl, pyrrolo[2,3-b]pyrazinyl and pyrrolo[2,3-d]pyridinyl acrylamides.

- [2] US Patent 10,669,285 B2. Condensed [1,4] diazepine compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors.

- [3] CA Patent 2,598,423 C. Antibacterial piperidine derivatives.